molecular formula C16H23FN2O B4284260 N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea

N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea

Cat. No.: B4284260
M. Wt: 278.36 g/mol
InChI Key: UTDWHCZRYUIPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as EFCUM, is a chemical compound used in scientific research for its potential therapeutic properties. EFCUM belongs to the class of urea-based compounds and is synthesized using specific chemical reactions.

Mechanism of Action

The exact mechanism of action of N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea is not fully understood. However, it is believed to act on multiple targets in the body, including the endocannabinoid system, the TRPV1 receptor, and the PPARγ receptor. This compound has been shown to modulate the expression of various genes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to reduce tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development. Additionally, this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, this compound has a relatively short half-life, which can make it challenging to study its long-term effects in vivo.

Future Directions

There are several future directions for N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea research. One direction is to further explore its potential therapeutic properties in various disease models. Additionally, researchers can investigate the optimal dosing and administration of this compound for maximum therapeutic benefit. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy as a potential drug candidate. Finally, researchers can investigate the potential use of this compound as a diagnostic tool in cancer imaging.

Scientific Research Applications

N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a diagnostic tool in cancer imaging.

Properties

IUPAC Name

1-(4-ethylcyclohexyl)-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-3-12-5-8-13(9-6-12)18-16(20)19-14-7-4-11(2)15(17)10-14/h4,7,10,12-13H,3,5-6,8-9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDWHCZRYUIPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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